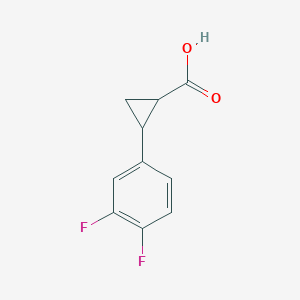

2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid

Descripción general

Descripción

“2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid” is a chemical compound with the empirical formula C10H8F2O2 . It has a molecular weight of 198.17 . The compound is characterized by a cyclopropane ring substituted with a carboxylic acid group and a 3,4-difluorophenyl group .

Molecular Structure Analysis

The molecular structure of “2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid” consists of a cyclopropane ring substituted with a carboxylic acid group and a 3,4-difluorophenyl group . The InChI code for this compound is1S/C10H8F2O2/c11-8-2-1-5 (3-9 (8)12)6-4-7 (6)10 (13)14/h1-3,6-7H,4H2, (H,13,14) . Physical And Chemical Properties Analysis

The compound has a molecular weight of 198.17 g/mol . It has a topological polar surface area of 37.3 Ų . The compound has a complexity of 244 . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . The compound has 2 rotatable bonds .Aplicaciones Científicas De Investigación

Here is a comprehensive analysis of the scientific research applications of 2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid, focusing on its unique applications:

Pharmacological Intermediate for Ticagrelor Synthesis

This compound serves as a crucial intermediate in the synthesis of ticagrelor , a platelet aggregation inhibitor. Ticagrelor is used to prevent thrombotic events in individuals with acute coronary syndrome or myocardial infarction .

Synthesis of AZD6140

It is also used as an intermediate in preparing AZD6140 , an orally active reversible P2Y12 receptor antagonist. This application is significant for the prevention of thrombosis .

Synthesis of Triazolopyrimidine Derivatives

Another application involves synthesizing triazolopyrimidine derivatives, which act as P2T receptor antagonists. These derivatives have potential therapeutic uses in various medical conditions .

Industrial Process Development

The compound has been the subject of industrial process development to create an economical and applicable method for its synthesis, which is important for large-scale production .

Enantiomer Separation

It has been used in methods for separating enantiomers, which are crucial for producing compounds with specific desired activities .

Mecanismo De Acción

Target of Action

The primary target of 2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid is the P2Y12 receptor . This receptor plays a crucial role in platelet aggregation, a key process in the formation of blood clots. By acting on this receptor, the compound can influence blood clotting and thus has potential applications in the prevention of thrombosis .

Mode of Action

2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid acts as a reversible antagonist of the P2Y12 receptor The compound can detach from the receptor, allowing it to return to its normal function .

Biochemical Pathways

The action of 2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid on the P2Y12 receptor affects the platelet activation pathway . By blocking the P2Y12 receptor, the compound inhibits the aggregation of platelets, thereby reducing the formation of blood clots .

Pharmacokinetics

It is known that the compound is used as an intermediate in the synthesis ofAZD6140 , an orally active compound . This suggests that 2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid may also have suitable ADME properties for oral administration .

Result of Action

The molecular and cellular effects of 2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid’s action primarily involve the inhibition of platelet aggregation . This can prevent the formation of blood clots, potentially reducing the risk of thrombotic events such as heart attacks and strokes .

Action Environment

The action, efficacy, and stability of 2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid can be influenced by various environmental factors. For instance, the compound should be stored at room temperature . Additionally, exposure to dust, mist, gas, or vapors of the compound should be avoided . Protective equipment should be used when handling the compound to prevent skin and eye contact .

Propiedades

IUPAC Name |

2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLVZAGSOJLXCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid | |

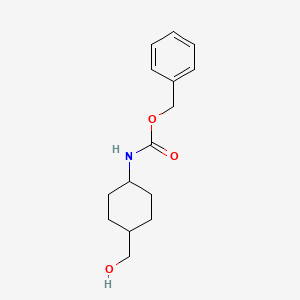

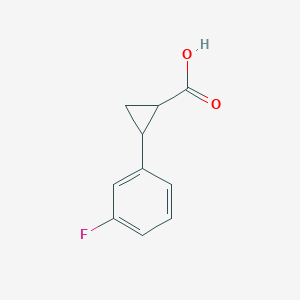

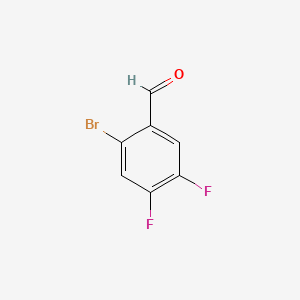

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(5-Amino-3-tert-butyl-pyrazol-1-yl)-phenyl]-methanol](/img/structure/B1343037.png)

![8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1343042.png)

![5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1343044.png)